

Validating GNE-7915's selectivity against other kinases

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Compound of Interest

Compound Name: GNE-7915

Cat. No.: B612097

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GNE-7915: A Comparative Analysis of Kinase Selectivity

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.^{[1][2]} Its efficacy is intrinsically linked to its high selectivity for LRRK2 over other kinases, minimizing off-target effects. This guide provides a comprehensive comparison of **GNE-7915**'s performance against other kinases, supported by quantitative data and detailed experimental protocols.

Quantitative Selectivity Profile

The selectivity of **GNE-7915** has been rigorously evaluated across large panels of kinases using various assay formats. The data consistently demonstrates a superior selectivity profile for LRRK2.

Biochemical and Cellular Potency

GNE-7915 exhibits low nanomolar potency against LRRK2 in both biochemical and cellular assays.

Target	Assay Type	Value
LRRK2	Biochemical IC50	9 nM[1][2][3]
LRRK2	Biochemical Ki	1 nM[1][4]
LRRK2	Cellular IC50 (HEK293 cells)	9 nM[1]
LRRK2 G2019S	In vivo IC50 (BAC transgenic mice)	20 nM[5]

Broad Kinase Panel Screening

To assess its selectivity, **GNE-7915** was screened against extensive kinase panels. The results highlight its minimal interaction with other kinases at concentrations significantly higher than its LRRK2 inhibitory constant.

Invitrogen Kinase Profiling (187 Kinases)[2][3][4]

Kinase	% Inhibition at 0.1 μ M GNE-7915
TTK	> 50%
Other 186 kinases	< 50%

DiscoverX KinomeScan (392 Unique Kinases)[3][6]

This competitive binding assay measured the displacement of a probe from various kinases by **GNE-7915**.

Kinase	% Probe Displacement at 0.1 μ M GNE-7915
LRRK2	> 65%
TTK	> 65%
ALK	> 65%
7 other kinases	> 50%

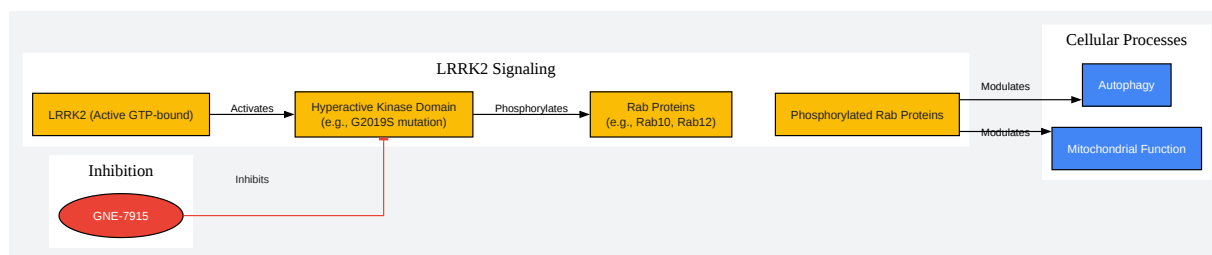
Additional Off-Target Assessment

Further profiling identified a moderate interaction with the serotonin receptor 5-HT2B.

Target	Assay	% Inhibition	Concentration
5-HT2B	Cerep Receptor Profiling	> 70%	10 μ M[3][7]

Signaling Pathway and Inhibition

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity, implicated in various cellular processes including autophagy and mitochondrial function.[8] Pathogenic mutations, such as G2019S, can lead to hyperactive kinase activity.[9] **GNE-7915** acts as a Type I kinase inhibitor, binding to the ATP-binding site of the LRRK2 kinase domain in its active conformation, thereby blocking its phosphotransferase activity.[10]



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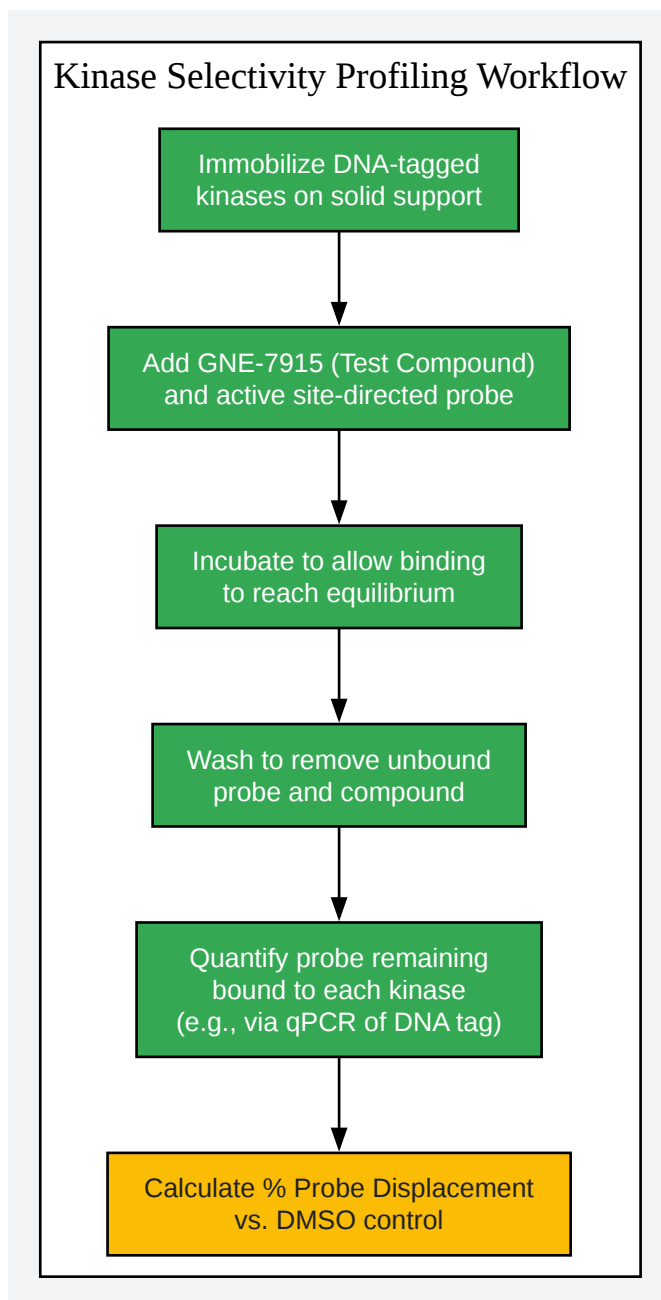
Caption: LRRK2 signaling pathway and the inhibitory action of **GNE-7915**.

Experimental Protocols

The validation of **GNE-7915**'s selectivity relies on robust and standardized experimental procedures. Below are detailed methodologies for key assays.

Kinase Selectivity Profiling (Competitive Binding Assay)

This protocol outlines a typical workflow for assessing inhibitor selectivity, such as the DiscoverX KinomeScan assay.



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Caption: Experimental workflow for kinase selectivity profiling.

Methodology:

- **Kinase Immobilization:** A library of human kinases is tagged (e.g., with a unique DNA identifier) and immobilized on a solid support (e.g., beads).
- **Competitive Binding:** The test compound (**GENE-7915**) is incubated with the immobilized kinase library in the presence of a known, affinity-tagged probe that binds to the active site of the kinases.
- **Equilibration:** The mixture is incubated to allow the binding reactions to reach equilibrium. **GENE-7915** will compete with the probe for binding to the kinase active sites.
- **Washing:** Unbound probe and test compound are washed away.
- **Quantification:** The amount of affinity-tagged probe remaining bound to each kinase is quantified. For DNA-tagged kinases, this is often accomplished using quantitative PCR (qPCR).
- **Data Analysis:** The amount of probe bound in the presence of **GENE-7915** is compared to a vehicle control (e.g., DMSO). A reduction in the probe signal indicates that **GENE-7915** has displaced the probe by binding to the kinase. The results are expressed as percent displacement or percent inhibition.

Cellular LRRK2 Target Engagement Assay (Proximity Ligation Assay)

This assay measures the autophosphorylation of LRRK2 within a cellular context to determine inhibitor potency.

Methodology:

- **Cell Culture and Treatment:** Human cell lines (e.g., HEK293) expressing the target LRRK2 (often a pathogenic mutant like G2019S) are cultured. The cells are then treated with a dose range of **GENE-7915** or vehicle control for a specified time (e.g., 24 hours).^{[11][12]}

- Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized using a detergent like Triton X-100 to allow antibody access.[11][12]
- Primary Antibody Incubation: Two primary antibodies from different species are added. One antibody recognizes the LRRK2 protein itself, and the second recognizes a specific autophosphorylation site (e.g., pS1292).[11][12]
- PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.[12]
- Ligation and Amplification: If the two primary antibodies are in close proximity (indicating an autophosphorylated LRRK2 molecule), the attached DNA strands are ligated to form a circular template. This template is then amplified via rolling circle amplification.[11]
- Detection: The amplified DNA is detected using fluorescently labeled probes, resulting in a fluorescent spot for each detected protein-protein interaction.
- Imaging and Analysis: The cells are imaged using fluorescence microscopy, and the number of fluorescent spots per cell is quantified. A dose-dependent decrease in spots indicates inhibition of LRRK2 autophosphorylation. The IC50 value can then be calculated from the resulting dose-response curve.[11][12]

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